Cas no 67945-53-3 (4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside)

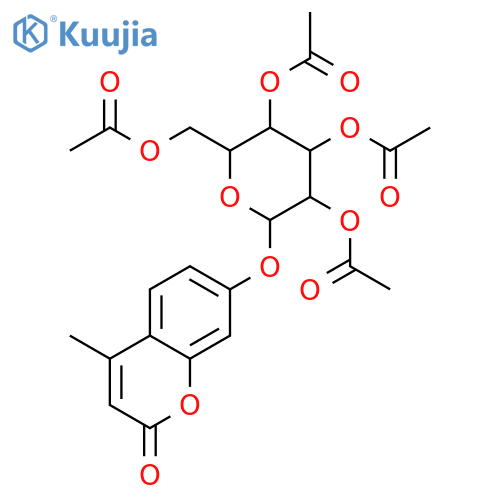

67945-53-3 structure

商品名:4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 4-Methylumbelliferyl2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside

- 4-Methylumbelliferyl

- 4-Methylumbelliferyl 2,3,4,6-tetrα-O-acetyl-α-D-glucopyranoside

- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside

- 67945-53-3

- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside

- W-203508

- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-?-D-glucopyranoside

-

- インチ: InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1

- InChIKey: GBHHLVBZMNCURY-ZXGKGEBGSA-N

- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 506.14200

- どういたいしつりょう: 506.14242626g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 36

- 回転可能化学結合数: 11

- 複雑さ: 911

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 150Ų

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- ゆうかいてん: 128-130°C

- PSA: 153.87000

- LogP: 1.56330

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M336150-250mg |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |

67945-53-3 | 250mg |

$839.00 | 2023-05-17 | ||

| TRC | M336150-50mg |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |

67945-53-3 | 50mg |

$201.00 | 2023-05-17 | ||

| TRC | M336150-500mg |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |

67945-53-3 | 500mg |

$1596.00 | 2023-05-17 | ||

| TRC | M336150-100mg |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |

67945-53-3 | 100mg |

$385.00 | 2023-05-17 |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

67945-53-3 (4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside) 関連製品

- 195385-93-4(4-Methylumbelliferyl b-D-Ribofuranoside)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量